molecular formula C21H31NaO5S B12352469 Sodium 20-oxopregn-5-en-3-yl sulfate

Sodium 20-oxopregn-5-en-3-yl sulfate

Cat. No.: B12352469
M. Wt: 418.5 g/mol
InChI Key: QQVJEIZJHDPTSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregnenolone sulfate sodium salt is a neurosteroid and a metabolite of pregnenolone. It is known for its role in modulating various ion channels, transporters, and enzymes. As a sulfated steroid, it is not merely a waste product but serves as a precursor for subsequent steroid synthesis pathways . Pregnenolone sulfate sodium salt has been found to have cognitive and memory-enhancing, antidepressant, anxiogenic, and proconvulsant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pregnenolone sulfate sodium salt can be synthesized through the sulfation of pregnenolone. The process involves the reaction of pregnenolone with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of pregnenolone sulfate sodium salt typically involves large-scale sulfation processes using sulfur trioxide or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then neutralized with sodium hydroxide and purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

Pregnenolone sulfate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pregnenolone derivatives and sulfated steroids .

Scientific Research Applications

Pregnenolone sulfate sodium salt has a wide range of scientific research applications:

Mechanism of Action

Pregnenolone sulfate sodium salt exerts its effects by modulating various ion channels and receptors. It enhances intracellular calcium levels upon NMDA receptor-mediated synaptic activity and potentiates NMDA responses. It also acts as an inhibitor at GABA A receptors and activates transient receptor potential melastatin-3 (TRPM3) channels. These actions contribute to its cognitive and memory-enhancing, antidepressant, and anxiogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregnenolone sulfate sodium salt is unique due to its dual role as a neurosteroid and a precursor for further steroid synthesis. Its ability to modulate multiple ion channels and receptors sets it apart from other similar compounds .

Properties

IUPAC Name

sodium;(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVJEIZJHDPTSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.